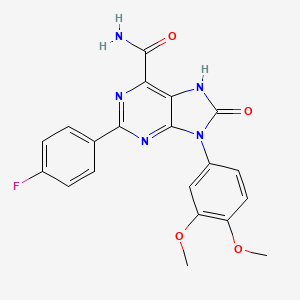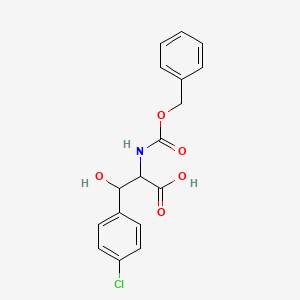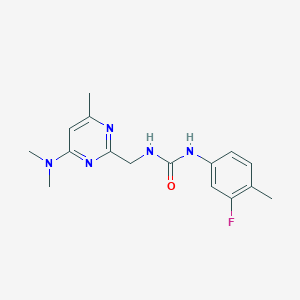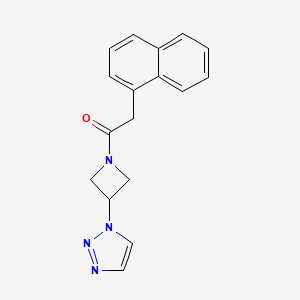![molecular formula C12H15N5O2 B2968750 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144452-93-6](/img/structure/B2968750.png)
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H15N5O2 . It is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The molecule contains a triazole ring, a pyridazine ring, and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.Wissenschaftliche Forschungsanwendungen
Antihistaminic and Anti-inflammatory Activities
Research has highlighted the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. Compounds derived from [1,2,4]triazolo and imidazo[1,2-b]pyridazine frameworks, when incorporating piperidine or piperazine with a benzhydryl group, exhibited both antihistaminic and anti-inflammatory effects. Specifically, certain derivatives demonstrated potent antihistaminic activity without central H(1) receptor blockade, alongside inhibiting eosinophil infiltration in animal models, suggesting potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Activity
A study on novel [1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed significant antimicrobial activity against various bacterial and fungal strains. These compounds, characterized by their structural novelty, have shown promise in combating microbial resistance, indicating their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antioxidant Properties
Research into the synthesis and evaluation of [1,2,4]triazolo and pyridotriazine derivatives has demonstrated notable antioxidant properties. These findings suggest that such compounds could play a role in managing oxidative stress-related conditions, further broadening the scope of their scientific application (Riyadh, 2011).
Anti-diabetic Potential
A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds demonstrated significant DPP-4 inhibition, antioxidant, and insulinotropic activities, suggesting their utility in developing new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. For example, it could be interesting to explore its potential as an inhibitor of receptor tyrosine kinase c-Met . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and hazards.
Eigenschaften
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-13-14-10-4-5-11(15-17(8)10)16-6-2-3-9(7-16)12(18)19/h4-5,9H,2-3,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBPGGXPZZXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)

![4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2968672.png)

![1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2968674.png)




![N~6~-(2-chlorobenzyl)-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2968682.png)
![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)


![5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968688.png)